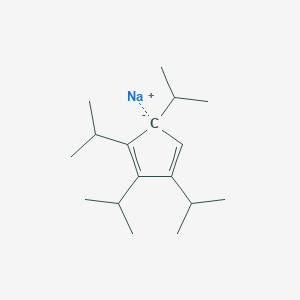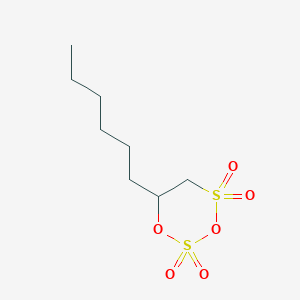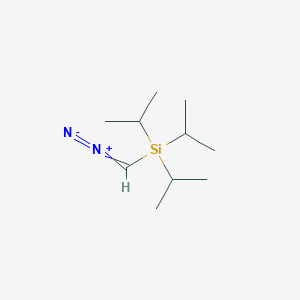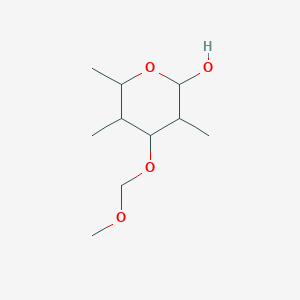
(Cyclopropylmethyl)(diphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopropylmethyl)(diphenyl)phosphanium bromide is an organophosphorus compound that features a cyclopropylmethyl group and two phenyl groups attached to a phosphorus atom, with bromide as the counterion. This compound is of interest due to its unique structural properties and its applications in various chemical reactions, particularly in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(diphenyl)phosphanium bromide typically involves the reaction of cyclopropylmethyl bromide with diphenylphosphine. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is displaced by the diphenylphosphine:
Cyclopropylmethyl bromide+Diphenylphosphine→(Cyclopropylmethyl)(diphenyl)phosphanium bromide
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is typically heated to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of specialized reactors and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclopropylmethyl)(diphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can replace the bromide ion.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
(Cyclopropylmethyl)(diphenyl)phosphanium bromide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (Cyclopropylmethyl)(diphenyl)phosphanium bromide in chemical reactions involves the formation of a phosphorus ylide. The ylide can react with carbonyl compounds to form alkenes via the Wittig reaction. The phosphorus atom in the ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a betaine intermediate, which then undergoes cyclization to form the final alkene product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A commonly used phosphine in organic synthesis.
Methyltriphenylphosphonium bromide: Another phosphonium salt used in the Wittig reaction.
Cyclopropylmethyl bromide: A precursor in the synthesis of (Cyclopropylmethyl)(diphenyl)phosphanium bromide.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in specific synthetic applications where traditional phosphines may not be suitable.
Propriétés
| 112160-56-2 | |
Formule moléculaire |
C16H18BrP |
Poids moléculaire |
321.19 g/mol |
Nom IUPAC |
cyclopropylmethyl(diphenyl)phosphanium;bromide |
InChI |
InChI=1S/C16H17P.BrH/c1-3-7-15(8-4-1)17(13-14-11-12-14)16-9-5-2-6-10-16;/h1-10,14H,11-13H2;1H |
Clé InChI |
FKCJMNBNJXXYPE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)


![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
